molecular formula C6H3ClIN3 B1436910 8-Chloro-6-iodoimidazo[1,2-a]pyrazine CAS No. 2227272-49-1

8-Chloro-6-iodoimidazo[1,2-a]pyrazine

Cat. No.: B1436910
CAS No.: 2227272-49-1
M. Wt: 279.46 g/mol
InChI Key: ZOUQDUQFRRRKOI-UHFFFAOYSA-N
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Description

8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by a fused imidazole and pyrazine ring structure.

Preparation Methods

The synthesis of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate amidines with halogenated precursors under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

8-Chloro-6-iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-6-iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism by which 8-Chloro-6-iodoimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-Chloro-6-iodoimidazo[1,2-a]pyrazine can be compared with other similar heterocyclic compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds also have a fused imidazole ring but differ in their biological activities and applications.

    Imidazo[1,2-a]pyrimidines: Similar in structure but with different reactivity and uses in medicinal chemistry

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-6-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQDUQFRRRKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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